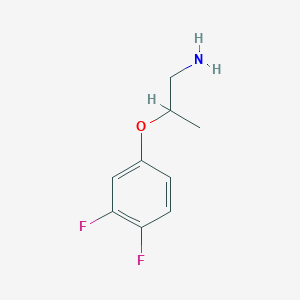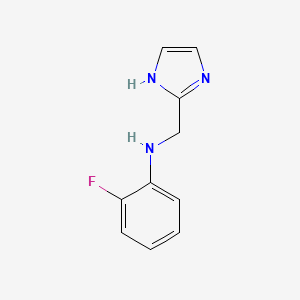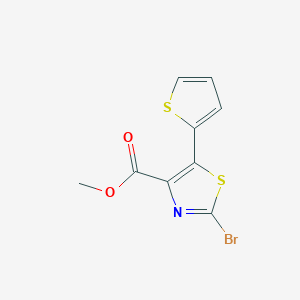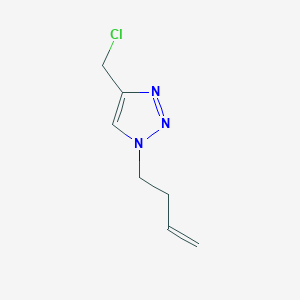![molecular formula C6H7NO2 B13242494 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol: is a heterocyclic compound with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol This compound is characterized by a fused ring structure that includes both a cyclopentane and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using small-scale synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ylmethanol: This compound has a similar structure but includes a methanol group, which can alter its reactivity and applications.
Cyclopenta[d][1,2]oxazole: A simpler analog without the additional hydrogen atoms, which may affect its stability and reactivity.
Uniqueness: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(4)9-7-6/h1-3H2,(H,7,8) |
Clé InChI |
NGAKQSABZWRCAS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)ONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)

![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)




![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)

![1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
